N-benzyl-2-(2-methanesulfonamidobenzamido)benzamide
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Overview
Description
N-benzyl-2-(2-methanesulfonamidobenzamido)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core with benzyl and methanesulfonamide substituents. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-methanesulfonamidobenzamido)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-methanesulfonamidobenzamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonamide group to a simpler amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides .
Scientific Research Applications
N-benzyl-2-(2-methanesulfonamidobenzamido)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-benzyl-2-(2-methanesulfonamidobenzamido)benzamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The methanesulfonamide group is known to enhance the compound’s ability to form hydrogen bonds, which can be crucial for its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its role as an allosteric activator of human glucokinase.
N-benzylbenzamide: Used in various organic synthesis applications.
2-phenylbenzimidazole derivatives: Studied for their anticancer properties.
Uniqueness
N-benzyl-2-(2-methanesulfonamidobenzamido)benzamide stands out due to its unique combination of benzyl and methanesulfonamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-2-[[2-(methanesulfonamido)benzoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-30(28,29)25-20-14-8-6-12-18(20)22(27)24-19-13-7-5-11-17(19)21(26)23-15-16-9-3-2-4-10-16/h2-14,25H,15H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIXXSWHMRIFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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